
Fmoc-D-Cys(Npys)-OH
Overview
Description
Fmoc-D-Cys(Trt)-OH (N-Fmoc-S-trityl-D-cysteine) is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a trityl (Trt) group protecting the thiol side chain. Key properties include:
- Molecular formula: C₃₇H₃₁NO₄S
- Molecular weight: 585.7 g/mol
- Solubility: 100 mg/mL in DMSO (170.73 mM, requires sonication) .
- Storage: Stable at -80°C for 6 months or -20°C for 1 month .
- Applications: Used in peptide cyclization and sequences requiring selective disulfide bond formation due to its stability under basic Fmoc-deprotection conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Npys)-OH typically involves the protection of the amino and thiol groups of D-cysteine. The Fmoc group is introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The Npys group is introduced by reacting the Fmoc-protected D-cysteine with 3-nitropyridine-2-thiol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) machines are often used to streamline the process, allowing for the efficient production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Reaction with Reducing Agents
The Npys group is cleaved under reducing conditions to regenerate free cysteine thiols.
Key Findings:
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Ascorbate-mediated reduction : At pH 4.5 and 25°C, ascorbate (100 mM) achieves ~50% deprotection of Cys(Npys) in 24 hours. Higher conversion (70–75%) occurs at pH 7 and 37°C with prolonged incubation .
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Dithiothreitol (DTT) : Complete reduction of Npys occurs within minutes in aqueous buffers (pH 6–8).
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Tris(2-carboxyethyl)phosphine (TCEP) : A potent reductant for Npys, enabling fast and quantitative thiol generation.
Table 1: Deprotection Efficiency of Cys(Npys) Under Varying Conditions
Reducing Agent | pH | Temperature (°C) | Time (h) | Conversion (%) | Source |
---|---|---|---|---|---|
Ascorbate | 4.5 | 25 | 24 | 50 | |
Ascorbate | 7.0 | 37 | 24 | 70–75 | |
DTT | 7.4 | 25 | 0.5 | 100 | |
TCEP | 7.0 | 25 | 0.1 | 100 |
Thiol-Disulfide Exchange Reactions
The Npys group participates in rapid thiol-disulfide exchange, enabling site-specific conjugation.
Mechanism:
Thioester Formation for Native Chemical Ligation (NCL)
Fmoc-D-Cys(Npys)-OH facilitates convergent peptide synthesis through thioester intermediates.
Key Steps:
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Oxidative activation : Treatment with N-bromosuccinimide (NBS) in pyridine generates reactive acyl diazenes .
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Thioester cleavage : Reacts with α-amino thioesters to yield fully protected peptide thioesters .
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Deprotection : TFA/scavenger mixtures remove side-chain protections while retaining the Npys group for subsequent ligation .
Example Protocol :
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Dissolve this compound peptide in TFA/DCM (95:5) with triisopropylsilane (TIS).
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Add 20 equiv. of DTT to reduce Npys, yielding free thiols for NCL.
Stability Under Synthetic Conditions
The Npys group exhibits unique stability profiles:
Acidic Conditions:
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Stable in 1% TFA/DCM, enabling compatibility with hyper-acid-labile resins (e.g., 2-chlorotrityl).
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Labile in strong TFA (≥95%), enabling simultaneous deprotection and disulfide formation during resin cleavage .
Basic Conditions:
6.1. Cyclic Peptides
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Disulfide cyclization : Npys-protected cysteine residues enable regioselective formation of dual disulfide bonds. For example, sequential deprotection of Mmt and Dpm groups allows orthogonal cyclization .
6.2. Peptide Thioesters
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One-pot ligation : this compound-derived thioesters undergo sequential NCL reactions without intermediate purification, as demonstrated in the synthesis of an 86-residue Plasmodium falciparum polypeptide .
6.3. Protein Labeling
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Site-specific conjugation : Npys-activated peptides react with cysteine-tagged proteins, enabling fluorescent or biotin labeling .
Table 2: Reaction Kinetics of Cys Protecting Group Deprotection
Protecting Group | Reducing Agent | Time (min) | Conversion (%) |
---|---|---|---|
Npys | DTT | 5 | 100 |
StBu | DTT | 250 | 100 |
MOT | DTT | 20 | 100 |
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Cys(Npys)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Npys (3-nitro-2-pyridinesulfenyl) group provides a stable protecting mechanism for the thiol group of cysteine, allowing for selective modifications without interfering with other functional groups.
Key Advantages:
- Stability : The Npys group remains stable under acidic conditions, which is beneficial during peptide assembly.
- Lability : It can be easily removed under reducing conditions, facilitating the formation of disulfide bonds post-synthesis.
Case Study:
A study demonstrated the successful incorporation of this compound in synthesizing cyclic peptides. The resulting peptides exhibited enhanced stability and bioactivity due to the controlled formation of disulfide bridges during the deprotection phase .
Drug Development
The compound plays a significant role in developing novel pharmaceuticals, particularly those targeting specific biological pathways. Its ability to form disulfide bonds is crucial for creating compounds that mimic natural peptides or proteins.
Applications:
- Targeted Drug Delivery : this compound can be used to attach therapeutic agents to specific biomolecules, enhancing delivery efficiency.
- Cancer Therapeutics : Research indicates that compounds developed using this cysteine derivative can inhibit tumor growth by targeting specific cellular mechanisms .
Bioconjugation
Bioconjugation processes benefit from using this compound due to its ability to selectively react with other biomolecules. This property is essential for creating targeted therapies and diagnostic tools.
Example:
In a study focused on antibody-drug conjugates (ADCs), this compound was utilized to facilitate the conjugation of cytotoxic drugs to antibodies through disulfide linkages. This approach improved the therapeutic index of the ADCs by ensuring that the drug was released in a controlled manner within target cells .
Analytical Chemistry
The unique properties of this compound make it valuable in analytical methods for studying protein interactions and modifications.
Applications:
- Protein Function Studies : It aids in analyzing how modifications affect protein structure and function.
- Mass Spectrometry : The stability of Npys derivatives allows for reliable mass spectrometric analysis of peptide modifications .
Data Table: Comparative Analysis of Cysteine Derivatives
Compound | Stability (Acidic Conditions) | Lability (Reducing Conditions) | Applications |
---|---|---|---|
This compound | High | Moderate | Peptide synthesis, drug development |
Fmoc-D-Cys(StBu)-OH | Moderate | High | General peptide synthesis |
Fmoc-D-Cys(Trt)-OH | Low | Moderate | Limited use due to racemization issues |
Mechanism of Action
The mechanism of action of Fmoc-D-Cys(Npys)-OH involves the protection and deprotection of cysteine residues during peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the Npys group protects the thiol group of cysteine. Upon deprotection, the free thiol group can form disulfide bonds, which are essential for the structural and functional properties of peptides and proteins.
Comparison with Similar Compounds
Comparison with Similar Fmoc-D-Cys Derivatives
Fmoc-D-Cys(Acm)-OH
- Protecting group : Acetamidomethyl (Acm).
- Molecular weight : 414.48 g/mol .
- Deprotection: Removed via iodine oxidation in non-polar solvents (e.g., DCM) to form disulfide bonds, leaving Trt-protected cysteines intact. Acm is stable in TFA but cleaved in polar solvents like DMF .
- Applications : Ideal for sequential disulfide bond formation in cysteine-rich peptides. Used in PNA-peptide hybrids for mRNA targeting .
- Safety : Classified as a skin/eye irritant (Category 2) and respiratory irritant (STOT SE 3) .
Fmoc-D-Cys(allyl)-OH
- Protecting group : Allyl.
- Deprotection : Removed via palladium-catalyzed allyl transfer under mild conditions, compatible with acid-labile groups .
- Applications : Useful for synthesizing peptides with orthogonal protection strategies, enabling site-specific modifications .
Fmoc-D-Cys(Mmt)-OH
- Protecting group : 4-Methoxytrityl (Mmt).
- Deprotection : Cleaved with dilute TFA (1–2%) but requires careful handling due to high cost .
- Applications : Rarely used due to expense; reserved for specialized syntheses requiring ultra-mild deprotection .
Comparative Data Table
Key Research Findings
Selective Deprotection :
- Trt and Acm enable orthogonal protection. For example, in a two-disulfide peptide, Trt is removed first with TFA to form one bond, while Acm is cleaved later with iodine .
- Allyl protection allows for chemoselective modifications in complex peptides without affecting other groups .
Synthetic Efficiency :
- Fmoc-D-Cys(Trt)-OH achieves >95% purity in SPPS when coupled with HBTU activation, minimizing double couplings .
- Acm-protected cysteine reduces side reactions during prolonged synthesis due to its stability in acidic conditions .
Cost and Accessibility :
- Trt and Acm derivatives are commercially available at moderate costs, while Mmt and allyl variants are reserved for specialized applications .
Notes on Limitations
- The comparison above focuses on Trt, Acm, allyl, and Mmt derivatives due to data availability.
- Safety : Acm derivatives require strict handling to avoid respiratory and dermal irritation , while Trt-protected compounds demand TFA precautions .
Q & A
Basic Research Questions
Q. What is the role of the Npys (3-nitro-2-pyridylsulfenyl) group in Fmoc-D-Cys(Npys)-OH during peptide synthesis?
The Npys group serves dual roles: (1) it protects the thiol (-SH) group of cysteine during solid-phase peptide synthesis (SPPS), preventing unwanted oxidation or side reactions, and (2) acts as a leaving group to facilitate disulfide bond formation. The Npys-protected cysteine reacts with free thiols (e.g., cysteamine) via nucleophilic substitution, enabling controlled disulfide bridging without requiring heavy-metal catalysts .
Q. How should this compound be stored to maintain stability?
Store the compound at -20°C in a desiccated environment under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation. Prolonged storage at room temperature or exposure to light can degrade the Npys group, leading to reduced reactivity in disulfide bond formation .
Q. What solvent systems are recommended for dissolving this compound in SPPS?
The compound is typically dissolved in DMSO (100 mg/mL, ~170 mM) with brief sonication. For coupling steps in SPPS, dilute in DMF or NMP to avoid side reactions. Pre-warming to 37°C improves solubility .
Q. How does the D-configuration of this compound influence peptide design?
The D-cysteine derivative introduces chirality, enabling the synthesis of peptides resistant to proteolytic degradation. This is critical for designing bioactive peptides with enhanced stability in physiological environments .
Advanced Research Questions
Q. What experimental strategies optimize disulfide bond formation using this compound?
- Step 1 : Incorporate this compound into the peptide sequence via standard Fmoc-SPPS.
- Step 2 : After peptide assembly, treat the resin with TFA to cleave the peptide and remove acid-labile protecting groups (e.g., Trt).
- Step 3 : Initiate disulfide bond formation by reacting the Npys-activated thiol with a free thiol (e.g., cysteine residue or cysteamine) under mild basic conditions (pH 7–8).
- Key Note : Avoid excess oxidizing agents (e.g., I₂), as Npys-mediated disulfide formation is spontaneous and selective .
Q. How can researchers address challenges in purifying Npys-containing peptides?
Npys derivatives may introduce polar byproducts during cleavage. Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for purification. Monitor absorbance at 330 nm to detect nitro-pyridyl byproducts .
Q. What analytical methods confirm the integrity of disulfide bonds in peptides synthesized with this compound?
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight shifts (-2 Da per disulfide bond).
- Ellman’s Assay : Quantify free thiols to assess disulfide completion (absence of free -SH groups).
- Circular Dichroism (CD) : Confirm structural changes due to disulfide-induced folding .
Q. How does Npys compare to other thiol-protecting groups (e.g., Trt, Acm) in orthogonal protection strategies?
- Trt : Removed with TFA, ideal for single disulfide bonds.
- Acm : Requires Hg(II)/Ag(I) for cleavage, enabling sequential disulfide formation.
- Npys : Enables metal-free disulfide bridging but is incompatible with strong nucleophiles (e.g., thiols) during synthesis. Use Npys in combination with Acm for multi-disulfide peptides .
Q. Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use a fume hood to avoid inhalation of DMSO/DMF vapors.
- Waste Disposal : Collect residues in sealed containers for incineration, as nitro-pyridyl byproducts are environmentally hazardous .
Q. How can researchers troubleshoot low coupling efficiency of this compound in SPPS?
- Activation : Use HBTU/HOBt or Oxyma Pure with DIC for efficient activation.
- Double Coupling : Repeat coupling steps for sterically hindered residues.
- Monitoring : Perform Kaiser tests to detect unreacted amines .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S2/c27-22(28)19(13-33-34-21-20(26(30)31)10-5-11-24-21)25-23(29)32-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,25,29)(H,27,28)/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHHIXLTDNIII-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSC4=C(C=CC=N4)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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